molecular formula C6H11NO4S B572992 1-(Ethanesulfonyl)azetidine-3-carboxylic acid CAS No. 1219828-33-7

1-(Ethanesulfonyl)azetidine-3-carboxylic acid

Cat. No. B572992
M. Wt: 193.217
InChI Key: GSAXUQYIQDBQMC-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)azetidine-3-carboxylic acid (EACA) is an organic compound belonging to the family of carboxylic acids. It is a colorless solid with a melting point of 128°C. EACA is an important building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. EACA is also used in laboratory experiments as a reagent for the synthesis of various compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid involves the reaction of ethanesulfonyl chloride with azetidine-3-carboxylic acid.

Starting Materials
Azetidine-3-carboxylic acid, Ethanesulfonyl chloride, Triethylamine, Methanol, Wate

Reaction
Step 1: Dissolve azetidine-3-carboxylic acid in methanol and add triethylamine to the solution., Step 2: Slowly add ethanesulfonyl chloride to the solution while stirring at room temperature., Step 3: Continue stirring the reaction mixture for 2-3 hours at room temperature., Step 4: Pour the reaction mixture into water and extract the product with ethyl acetate., Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product., Step 6: Purify the product by recrystallization from ethanol.

Scientific Research Applications

1-(Ethanesulfonyl)azetidine-3-carboxylic acid is widely used in scientific research and laboratory experiments. It is often used as a reagent for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of peptides, nucleosides, and other compounds. Additionally, 1-(Ethanesulfonyl)azetidine-3-carboxylic acid has been used in the synthesis of azetidine derivatives, which have potential applications in drug discovery.

Mechanism Of Action

The mechanism of action of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is not yet fully understood. However, it is believed that the reaction proceeds via a nucleophilic substitution of the ethanesulfonyl group with the 3-amino-1-azetidinecarboxylic acid. This reaction is catalyzed by sulfuric acid and results in the formation of a disulfonate intermediate. The intermediate is then hydrolyzed to form the final product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid have not been extensively studied. However, it is known to have anticonvulsant and antiepileptic properties, as well as anti-inflammatory and analgesic effects. Additionally, it has been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(Ethanesulfonyl)azetidine-3-carboxylic acid in laboratory experiments is its low cost and availability. Additionally, its ease of synthesis makes it an ideal reagent for the synthesis of various compounds. However, there are some limitations associated with its use in laboratory experiments, such as its relatively low solubility in water and its tendency to form insoluble salts.

Future Directions

The potential applications of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid are still being explored. Research is ongoing in the areas of drug discovery, agrochemicals, materials, and peptide synthesis. Additionally, further research is needed to elucidate the biochemical and physiological effects of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid. Other potential future directions include the development of new synthesis methods and the exploration of its potential applications in the fields of medicine and biotechnology.

properties

IUPAC Name

1-ethylsulfonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-2-12(10,11)7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAXUQYIQDBQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677753
Record name 1-(Ethanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethanesulfonyl)azetidine-3-carboxylic acid

CAS RN

1219828-33-7
Record name 1-(Ethanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethanesulfonyl)azetidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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